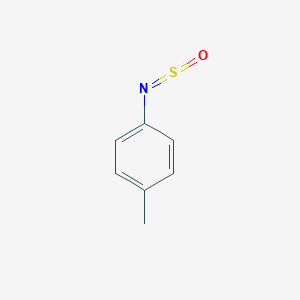

1-methyl-4-(sulfinylamino)benzene

Übersicht

Beschreibung

1-methyl-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H9NOS. It belongs to the class of sulfinylamines and is characterized by the presence of a sulfinyl group (-SO) attached to the nitrogen atom of a benzenamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(sulfinylamino)benzene typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation . The classical method involves the condensation of sulfinyl chlorides with amines, although this can be challenging due to the instability and corrosiveness of sulfinyl chlorides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonamides.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonamides.

Reduction: Sulfides.

Substitution: Various substituted benzenamine derivatives.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

| Method | Description |

|---|---|

| Sulfinylation | Reaction of 1-methyl-4-aminobenzene with a sulfinylating agent under controlled conditions. |

| Oxidation | Conversion of the sulfinylamino group to sulfonyl derivatives using oxidizing agents. |

| Reduction | Reduction of the sulfinylamino group to yield amine derivatives. |

Organic Synthesis

1-Methyl-4-(sulfinylamino)benzene is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that certain derivatives demonstrate effectiveness against a range of bacterial strains.

- Anticancer Activity : Preliminary research suggests potential applications in cancer therapeutics, with specific compounds showing cytotoxic effects on cancer cell lines.

Medicinal Chemistry

The compound is being investigated for its role as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting various diseases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several sulfinylamino benzene derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant activity against Gram-positive bacteria, suggesting potential for development as new antibiotics.

Case Study 2: Anticancer Properties

In another investigation, derivatives of this compound were tested against human cancer cell lines. The findings revealed that specific modifications to the sulfinyl group enhanced cytotoxicity, indicating promising avenues for further drug development.

Industrial Applications

In addition to its research applications, this compound is also employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in creating polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of 1-methyl-4-(sulfinylamino)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in nucleophilic addition and substitution reactions, leading to the formation of various products. The compound’s effects are mediated by its ability to form stable intermediates and react with other molecules, influencing biological pathways and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenamine, 4-methyl-: Lacks the sulfinyl group, resulting in different reactivity and applications.

Benzenamine, 4-methyl-N-sulfonyl-: Contains a sulfonyl group (-SO2) instead of a sulfinyl group, leading to different chemical properties and uses.

Uniqueness

This uniqueness makes it valuable in various research and industrial contexts .

Biologische Aktivität

1-Methyl-4-(sulfinylamino)benzene, also known by its chemical identifier CAS 15795-42-3, is a compound belonging to the class of sulfinylamines. Its structure features a sulfinyl group (-SO) attached to a benzenamine framework, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₇H₉NOS

- Molecular Weight : 157.22 g/mol

- Structure : The compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures possess significant efficacy against various bacterial strains.

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This disruption may be due to the sulfinyl group's reactivity, which can interact with cellular components.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Various studies have indicated that it may inhibit the proliferation of cancer cells through different mechanisms.

- Case Study : In a study involving human leukemia cells, this compound demonstrated a dose-dependent reduction in cell viability. The compound was shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Target Interactions

This compound interacts with several biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Biochemical Pathways : The compound is likely to influence pathways related to oxidative stress and apoptosis. For instance, it may enhance reactive oxygen species (ROS) production, leading to increased cell death in cancerous tissues.

Environmental Influences

The biological activity of this compound can be affected by environmental factors such as pH, temperature, and the presence of other biomolecules. These factors can modulate the compound's reactivity and interaction with biological systems.

Research Findings

Eigenschaften

IUPAC Name |

1-methyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMRBYLBVCGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166332 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-42-3 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfinyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-Sulfinyl-p-toluidine react with formic acid?

A: N-Sulfinyl-p-toluidine reacts with formic acid in a process that follows second-order kinetics, meaning the reaction rate depends on the concentrations of both N-Sulfinyl-p-toluidine and formic acid. [] The activation energy for this reaction has been determined to be 15.1 kcal/mol. [] While the exact mechanism is still under investigation, NMR spectral data suggests a potential pathway for the reaction. []

Q2: Does N-Sulfinyl-p-toluidine participate in cycloaddition reactions?

A: While the provided research doesn't directly investigate N-Sulfinyl-p-toluidine in cycloaddition reactions, it explores the reactivity of the closely related compound N-sulfinylmethanesulfonamide with ketenimines. [] This reaction forms unstable [2+2] cycloadducts that readily hydrolyze into N,N’-disubstituted amidine derivatives. [] Interestingly, under high temperatures, N-sulfinylmethanesulfonamide can undergo an exchange reaction with diphenylketen-N-p-tolylimine, yielding N-Sulfinyl-p-toluidine as a product. [] This suggests potential for N-Sulfinyl-p-toluidine to participate in similar reactions under specific conditions, but further research is needed to confirm this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.